Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
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Overview
Description
Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of two 2-chlorobenzyl groups attached to a piperidin-4-ylmethyl-amine backbone, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. One common route includes the alkylation of piperidine with 2-chlorobenzyl chloride under basic conditions to form the intermediate compound. This intermediate is then further reacted with methylamine to introduce the amine group, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced amine derivatives with increased hydrogen content.
Substitution: Substituted compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Bis-(2-chloro-benzyl)-amine derivatives: Compounds with similar structures but different substituents on the benzyl groups.
Piperidine derivatives: Compounds with variations in the piperidine ring or different substituents.
Uniqueness
Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride stands out due to its specific combination of 2-chlorobenzyl groups and piperidin-4-ylmethyl-amine backbone, which imparts unique chemical and biological properties
Biological Activity
Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and antimicrobial applications. The structure of the compound, characterized by two 2-chlorobenzyl groups attached to a piperidine ring, plays a crucial role in its biological interactions.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The piperidine ring's nitrogen atom and the chlorobenzyl substituents contribute to its binding affinity and specificity. Notably, this compound may modulate neurotransmitter receptor activity or inhibit specific enzyme functions, which leads to its observed pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Neuropharmacological Effects :
- The compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It shows inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in cholinergic signaling .
- Structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing AChE inhibition, suggesting that modifications could lead to more potent derivatives .
-
Antimicrobial Activity :
- This compound has demonstrated antibacterial and antifungal properties. In vitro studies have shown significant activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial potential .
- Specifically, compounds with similar piperidine structures exhibited MIC values ranging from 4.69 µM to 156.47 µM against different bacterial strains, suggesting a broad spectrum of activity .
- Antitumor Potential :
Case Studies
Several case studies have been conducted to explore the biological activity of piperidine derivatives, including this compound:
- Alzheimer’s Disease Models :
- Antimicrobial Efficacy :
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Properties
IUPAC Name |
N,N-bis[(2-chlorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2.ClH/c21-19-7-3-1-5-17(19)14-24(13-16-9-11-23-12-10-16)15-18-6-2-4-8-20(18)22;/h1-8,16,23H,9-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGHXHXMPAFMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN(CC2=CC=CC=C2Cl)CC3=CC=CC=C3Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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